(3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
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Overview
Description
The compound (3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is an organic molecule that features a benzofuran core, a phenyl group, and a chlorophenyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with a suitable benzofuran derivative.
Attachment of the Phenyl Group: The final step involves the Friedel-Crafts acylation reaction where the benzofuran derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with various biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of (3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The chlorophenyl sulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The benzofuran core can intercalate with DNA, disrupting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- (3-{[(2-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
- (3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
- (3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
Uniqueness
The uniqueness of (3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone lies in its chlorophenyl sulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its analogs with different substituents.
Properties
IUPAC Name |
[3-[(2-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO2S/c23-18-11-5-7-13-20(18)26-14-17-16-10-4-6-12-19(16)25-22(17)21(24)15-8-2-1-3-9-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWCBNANLHLNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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